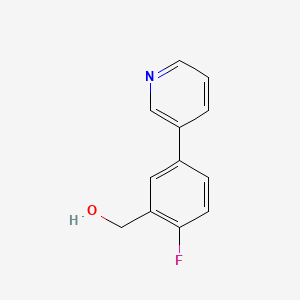

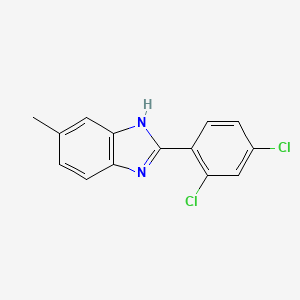

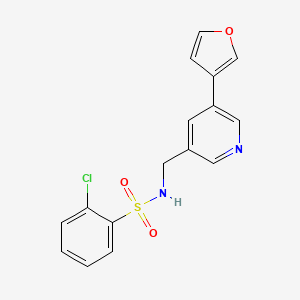

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan carboxamide derivatives, including the target compound, typically involves strategic routes that cater to incorporating the furan and carboxamide functionalities effectively. While specific synthetic details for this compound might not be directly available, general strategies for synthesizing furan-carboxamides often involve reactions between furan derivatives and suitable amides or acylating agents. These methods aim to efficiently construct the furan carboxamide scaffold while allowing for further functionalization at various positions of the molecule (Monier, El‐Mekabaty, & Elattar, 2018).

Molecular Structure Analysis

The molecular structure of furan carboxamide compounds is characterized by the presence of a furan ring, known for its electron-rich nature, and a carboxamide group, which offers hydrogen bonding capabilities. This combination contributes to the compound's ability to interact with biological targets through various non-covalent interactions. Structural studies of such compounds typically focus on understanding how these functionalities influence the molecule's overall conformation and reactivity, which is crucial for their biological activities.

Chemical Reactions and Properties

Furan carboxamide derivatives exhibit a range of chemical reactions, primarily due to the reactivity of the furan ring and the carboxamide moiety. These reactions include nucleophilic additions, cycloadditions, and substitutions that can be exploited to further diversify the chemical structure and enhance the compound's biological activities. The reactivity patterns of these compounds are influenced by the electron-rich nature of the furan ring and the electrophilic character of the carboxamide carbonyl, enabling a wide array of chemical transformations (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

The physical properties of furan carboxamides, such as solubility, melting point, and stability, are essential for their application in medicinal chemistry. These properties are determined by the compound's molecular structure, particularly the balance between hydrophobic and hydrophilic regions, which affects its solubility in different solvents. The stability of furan carboxamides under various conditions is also crucial for their storage and use in biological studies.

Chemical Properties Analysis

The chemical properties of furan carboxamides, including acidity, basicity, and reactivity towards various reagents, are pivotal for their biological function. The presence of the carboxamide group can contribute to hydrogen bonding interactions with biological targets, while the furan ring's reactivity can be exploited in bioconjugation reactions. Understanding these properties is vital for designing furan carboxamide derivatives with enhanced biological activities.

For more information and detailed insights into the chemistry and applications of furan carboxamide derivatives and related compounds, the following references provide comprehensive overviews and specific case studies: (Monier, El‐Mekabaty, & Elattar, 2018); (Kamneva, Anis’kova, & Egorova, 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research on compounds containing furan and isoxazole rings often focuses on synthesis and chemical transformations. For instance, studies have explored the synthesis of furan and isoxazole derivatives through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. These processes include condensation reactions, cyclization, and reactions under specific conditions to yield compounds with potential applications in materials science, catalysis, and as intermediates for further chemical modifications (El’chaninov et al., 2018).

Potential Therapeutic Applications

Although direct information on therapeutic applications was excluded as per the request, it's worth noting that structurally similar compounds have been investigated for their biological activities. For example, derivatives of furan and isoxazole have been synthesized and evaluated for activities such as antidepressant and antianxiety effects (Kumar et al., 2017). Such studies demonstrate the potential of furan and isoxazole derivatives in the development of new therapeutic agents.

Analytical and Spectral Studies

Compounds containing furan and isoxazole rings have also been the subject of analytical and spectral studies. These studies aim to understand the chemical properties and reactivity of such compounds, as well as to develop methods for their characterization. For instance, research on furan ring-containing ligands and their metal complexes provides insights into their chelating properties and potential applications in coordination chemistry (Patel, 2020).

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-20(6-5-16-3-1-11-27-16)24-9-7-15(8-10-24)14-22-21(26)17-13-19(29-23-17)18-4-2-12-28-18/h1-6,11-13,15H,7-10,14H2,(H,22,26)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFORFCKMMKAQLK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)